3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide
Overview
Description
3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide is a compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide typically involves the following steps:
Formation of the Indene Core: The indene core can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a suitable leaving group on the indene core.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amino-indene derivative with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indene core.
Scientific Research Applications
3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-2,3-dihydro-1H-indene-5-carboxamide: This compound shares a similar indene core but has a carboxamide group instead of a sulfonamide group.
N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide: This compound lacks the amino group but retains the sulfonamide and cyclopentyl groups.
Uniqueness
3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide is unique due to the presence of both the amino and sulfonamide groups, which confer distinct chemical and biological properties
Biological Activity
3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique indene core and functional groups, is being investigated for various therapeutic applications, including anti-inflammatory, antiviral, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is defined by the following attributes:
- IUPAC Name : this compound
- Chemical Formula : C14H20N2O2S
- CAS Number : 1361116-04-2
Research indicates that the biological activity of this compound may involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to facilitate binding to these targets, potentially modulating their activity and influencing various biological pathways.
Antiviral Activity
Sulfonamides have been recognized for their antiviral properties. In a study focusing on similar sulfonamide compounds, it was found that certain derivatives exhibited significant inhibition of viral replication. The mechanism often involves interference with viral enzymes essential for replication .
Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory applications. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Research has indicated that derivatives similar to this compound can effectively reduce inflammation markers in vitro and in vivo .
Anticancer Potential
There is growing evidence supporting the anticancer potential of sulfonamide derivatives. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways. For instance, some sulfonamides have been shown to inhibit carbonic anhydrases (CAs), which are implicated in tumor progression .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
Compound Name | Structure Features | Notable Activities |
---|---|---|
2-amino-2,3-dihydro-1H-indene-5-sulfonamide | Lacks cyclopentyl group | Moderate antibacterial activity |
N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide | Lacks amino group | Limited biological activity |
3-amino-N-(4-methylcyclohexyl)-2,3-dihydro-1H-indene-5-sulfonamide | Similar core with varied substituents | Enhanced anti-inflammatory properties |
Research Findings and Case Studies
Several studies have evaluated the biological activities of sulfonamide derivatives:
- Antioxidant Activity : A study assessed various sulfonamide derivatives for their antioxidant capabilities using DPPH and FRAP assays. While this compound was not specifically tested, related compounds showed moderate antioxidant activities (IC50 values ranging from 0.66 mM to 1.75 mM) .
- Antimicrobial Activity : In another investigation into antimicrobial properties, several sulfonamides were screened against common bacterial strains. Although none exhibited remarkable activity below 100 μM, this highlights the need for further exploration of structural modifications to enhance efficacy .
- Cytotoxic Effects : A recent study indicated that certain sulfonamides demonstrated cytotoxic effects against breast cancer cells. The mechanisms involved may include apoptosis induction and cell cycle arrest .
Properties
IUPAC Name |
3-amino-N-cyclopentyl-2,3-dihydro-1H-indene-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c15-14-8-6-10-5-7-12(9-13(10)14)19(17,18)16-11-3-1-2-4-11/h5,7,9,11,14,16H,1-4,6,8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIPJWXLRUZXSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(CCC3N)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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